molecular formula C21H16N2O4 B2516451 4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 379255-82-0

4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B2516451
CAS No.: 379255-82-0
M. Wt: 360.4 g/mol
InChI Key: OBICDYRXQOLKBN-UHFFFAOYSA-N
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Description

The compound “4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid” is a complex organic molecule. It contains an acridine ring, which is a tricyclic compound (consisting of two benzene rings joined by a pyridine ring). It also has a carboxylic acid group (-COOH) attached at the 9th position of the acridine ring. The benzylidene group attached at the 4th position of the acridine ring contains a nitro group (-NO2) at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar acridine ring system, the sp2 hybridized benzylidene group, and the nitro group. The presence of the nitro group would introduce significant electron-withdrawing character, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating acridine ring. The carboxylic acid group could undergo typical acid-base reactions, and the nitro group could potentially be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and physical properties .

Future Directions

Future research on this compound could involve exploring its potential applications, based on its structure and reactivity. For example, acridine derivatives have been studied for their potential biological activities, including anticancer and antimicrobial effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid' involves the condensation of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,2,3,4-tetrahydroacridine-9-carboxylic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid product under vacuum to obtain the desired compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid'." ] }

CAS No.

379255-82-0

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H16N2O4/c24-21(25)19-16-8-1-2-10-18(16)22-20-14(6-4-9-17(19)20)11-13-5-3-7-15(12-13)23(26)27/h1-3,5,7-8,10-12H,4,6,9H2,(H,24,25)

InChI Key

OBICDYRXQOLKBN-UHFFFAOYSA-N

SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

solubility

not available

Origin of Product

United States

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